molecular formula C26H30BrN3 B6291239 3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide CAS No. 2380163-04-0

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide

Cat. No.: B6291239
CAS No.: 2380163-04-0
M. Wt: 464.4 g/mol
InChI Key: LSJUFQWANMNNOC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide is a synthetic organic compound known for its vibrant color and fluorescence properties. It is commonly used as a fluorescent dye in various scientific applications, including biological staining and fluorescence microscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide typically involves the condensation of 3,6-bis(dimethylamino)acridine with 2,6-dimethylphenyl bromide in the presence of a strong base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Biological Staining: Used as a fluorescent dye to stain biological tissues and cells for microscopy.

    Fluorescence Microscopy: Employed in fluorescence microscopy to visualize cellular structures and processes.

    Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.

    Photodynamic Therapy: Investigated for its potential use in photodynamic therapy for cancer treatment.

Mechanism of Action

The compound exerts its effects primarily through its ability to fluoresce under specific wavelengths of light. When exposed to light, the electrons in the compound’s molecular structure become excited and emit light at a different wavelength, producing fluorescence. This property is harnessed in various applications, such as imaging and sensing.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(dimethylamino)acridine: A precursor in the synthesis of the target compound, also used as a fluorescent dye.

    9-(2,6-Dimethylphenyl)-10-methylacridin-10-ium bromide: A structurally similar compound with comparable fluorescent properties.

Uniqueness

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide is unique due to its specific combination of substituents, which confer distinct fluorescent characteristics and make it particularly useful in applications requiring high sensitivity and specificity.

Properties

IUPAC Name

9-(2,6-dimethylphenyl)-3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N3.BrH/c1-17-9-8-10-18(2)25(17)26-21-13-11-19(27(3)4)15-23(21)29(7)24-16-20(28(5)6)12-14-22(24)26;/h8-16H,1-7H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJUFQWANMNNOC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)N(C)C)C)N(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.